SIDAG Dye

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

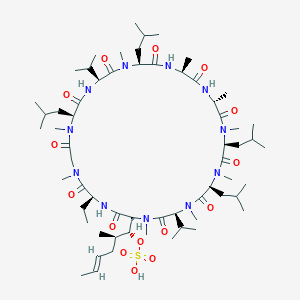

SIDAG Dye is a carbocyanine-based dye used for fluorescence optical imaging . It is a highly hydrophilic derivative based on a carbocyanine chromophore identical to ICG (Indocyanine Green), and shows a low plasma binding of approximately 10% .

Synthesis Analysis

The synthesis of SIDAG Dye involves modifying the physicochemical properties of the indotricarbocyanine dye backbone . Several derivatives were synthesized with increasing hydrophilicity to achieve this . The most hydrophilic dye, SIDAG, was selected for further biological characterization .

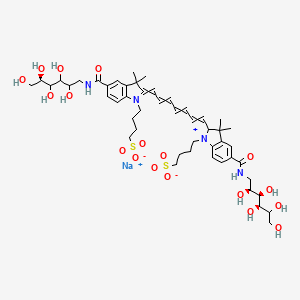

Molecular Structure Analysis

The molecular structure of SIDAG Dye is based on a carbocyanine chromophore, similar to that of Indocyanine Green (ICG) . However, the exact molecular structure is not explicitly mentioned in the available sources.

Chemical Reactions Analysis

The chemical reactions involving SIDAG Dye are not explicitly mentioned in the available sources. However, it’s known that the dye is used in fluorescence imaging, suggesting it undergoes fluorescence when excited by certain wavelengths of light .

Physical And Chemical Properties Analysis

SIDAG Dye is a highly hydrophilic compound . This property influences its pharmacokinetics, leading to renal elimination . It also has a low plasma binding of approximately 10% . More specific physical and chemical properties are not provided in the available sources.

Wissenschaftliche Forschungsanwendungen

Fluorescence Optical Imaging

SIDAG Dye, a carbocyanine-based dye, has been used in fluorescence optical imaging . It has been investigated as a contrast agent for in vivo imaging of subcutaneously grown tumors in laboratory animals . This application takes advantage of the dye’s fluorescence in the near-infrared range .

Tumor Detection and Imaging

The dye has shown potential in tumor detection and imaging . The fluorescence properties of SIDAG Dye allow it to be used as a contrast agent, helping to clearly demarcate tumors .

Pharmacokinetics Studies

SIDAG Dye has been used in pharmacokinetics studies . Its hydrophilic nature results in renal elimination, which is a shift from the more lipophilic indocyanine green (ICG) that has a very short plasma half-life .

Acute Tolerance Studies

The acute tolerance of SIDAG Dye in mice has been studied . It has been found that the acute tolerance of SIDAG is increased up to 60-fold compared to ICG .

Detection of Rheumatoid Arthritis

SIDAG Dye has potential applications in the detection of rheumatoid arthritis . This is due to its properties as a fluorescent dye and its potential as a contrast agent .

Optical Mammography

SIDAG Dye has been used in optical mammography . Its fluorescence properties and its potential as a contrast agent make it suitable for this application .

Intraoperative Imaging in Surgery

SIDAG Dye has potential applications in intraoperative imaging during surgery . Its properties as a fluorescent dye can help surgeons to better visualize the surgical field .

Safety And Hazards

Zukünftige Richtungen

SIDAG Dye has shown potential as a contrast agent for optical imaging, which could increase the sensitivity for detection of inflamed regions and tumors . It has been suggested that it could be used to assess the degree of tumor angiogenesis in vivo using planar and tomographic methods . However, more research is needed to fully understand its potential applications and safety profile.

Eigenschaften

IUPAC Name |

sodium;4-[2-[7-[3,3-dimethyl-5-[[(2S,3R,4R)-2,3,4,5,6-pentahydroxyhexyl]carbamoyl]-1-(4-sulfonatobutyl)indol-1-ium-2-yl]hepta-2,4,6-trienylidene]-3,3-dimethyl-5-[[(5R)-2,3,4,5,6-pentahydroxyhexyl]carbamoyl]indol-1-yl]butane-1-sulfonate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C49H70N4O18S2.Na/c1-48(2)32-24-30(46(64)50-26-36(56)42(60)44(62)38(58)28-54)16-18-34(32)52(20-10-12-22-72(66,67)68)40(48)14-8-6-5-7-9-15-41-49(3,4)33-25-31(17-19-35(33)53(41)21-11-13-23-73(69,70)71)47(65)51-27-37(57)43(61)45(63)39(59)29-55;/h5-9,14-19,24-25,36-39,42-45,54-63H,10-13,20-23,26-29H2,1-4H3,(H3-,50,51,64,65,66,67,68,69,70,71);/q;+1/p-1/t36-,37?,38?,39+,42+,43?,44+,45?;/m0./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OBCDZDCGTDCFQV-SMYDWBAHSA-M |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C2=C(C=CC(=C2)C(=O)NCC(C(C(C(CO)O)O)O)O)[N+](=C1C=CC=CC=CC=C3C(C4=C(N3CCCCS(=O)(=O)[O-])C=CC(=C4)C(=O)NCC(C(C(C(CO)O)O)O)O)(C)C)CCCCS(=O)(=O)[O-])C.[Na+] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1(C2=C(C=CC(=C2)C(=O)NC[C@@H]([C@H]([C@@H](C(CO)O)O)O)O)[N+](=C1C=CC=CC=CC=C3C(C4=C(N3CCCCS(=O)(=O)[O-])C=CC(=C4)C(=O)NCC(C(C([C@@H](CO)O)O)O)O)(C)C)CCCCS(=O)(=O)[O-])C.[Na+] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C49H69N4NaO18S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1089.2 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

SIDAG Dye | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.